2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride

Description

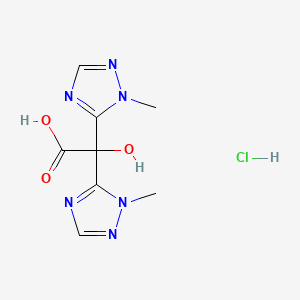

2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is a hydrochloride salt of a bis-triazole-substituted acetic acid derivative. Its structure features a central α-carbon bonded to two 1-methyl-1H-1,2,4-triazol-5-yl groups, a hydroxyl group, and a carboxylic acid moiety (Fig. 1). The compound’s molecular formula is C₉H₁₂ClN₆O₃, with a molecular weight of 314.70 g/mol.

The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution to introduce the triazole groups, followed by acidification to form the hydrochloride salt. Its crystalline structure may be analyzed using crystallographic tools like SHELX or ORTEP, which are widely employed for small-molecule refinement and visualization .

Properties

CAS No. |

1193388-80-5 |

|---|---|

Molecular Formula |

C8H11ClN6O3 |

Molecular Weight |

274.66 g/mol |

IUPAC Name |

2-hydroxy-2,2-bis(2-methyl-1,2,4-triazol-3-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H10N6O3.ClH/c1-13-5(9-3-11-13)8(17,7(15)16)6-10-4-12-14(6)2;/h3-4,17H,1-2H3,(H,15,16);1H |

InChI Key |

HMSHMZYTOITSRO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)C(C2=NC=NN2C)(C(=O)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Cycloaddition of Azides and β-Ketoesters (Method GP1)

This approach utilizes a copper-catalyzed or DBU-promoted cycloaddition reaction between azides and β-ketoesters to generate 1,2,3-triazoles, which are precursors to the target compound.

- Reactants: β-ketoesters and azides.

- Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile.

- Conditions: Stirring at 50°C overnight.

- Purification: Flash chromatography with methanol/dichloromethane/acetic acid mixture.

β-ketoester + azide → 1,2,3-triazole derivative → functionalization → target compound

- Example: Synthesis of ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate.

- Yield: Approximately 80-95%.

Cycloaddition of Azides with β-Ketoesters via Phase-Transfer Catalysis (Method GP2)

This method employs phase-transfer catalysis to facilitate the cycloaddition, improving yields and selectivity.

- Reactants: β-ketoesters and azides.

- Catalyst: Tetrabutylammonium bromide.

- Base: Potassium hydroxide (KOH).

- Conditions: Room temperature stirring for 4 hours.

- Purification: Chromatography after filtration.

- Produces 5-hydroxy-1,2,3-triazoles with high purity.

- Traces of residual DBU can be removed by trituration with water.

Synthesis of Long-Chained Triazolecarboxylic Acids (Method GP5)

This approach involves the hydrolysis of ester intermediates to obtain free acids, followed by salt formation.

- Reactants: Ester derivatives.

- Conditions: Aqueous KOH at 0°C, followed by acidification with HCl.

- Purification: Vacuum filtration of precipitated acid.

Hydrochloride Salt Formation

Following the synthesis of the free acid, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, which ensures the compound's stability and solubility in aqueous media.

- Dissolve the free acid in a suitable solvent.

- Add an excess of HCl (37% aqueous solution).

- Stir at room temperature until salt formation is complete.

- Isolate the precipitated hydrochloride salt via filtration.

Data Summary and Comparative Table

Notes on Reaction Optimization and Challenges

- Selectivity: The cycloaddition reactions are highly regioselective for 1,2,3-triazole formation under optimized conditions.

- Purity: Chromatography and trituration are essential to remove residual catalysts and unreacted starting materials.

- Salt Formation: Acid-base reactions for hydrochloride salt production are straightforward but require careful pH control to prevent decomposition.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits amphoteric behavior due to its hydroxyl (-OH) and carboxylic acid (-COOH) groups. Key reactions include:

-

Deprotonation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts.

-

Protonation : The triazole nitrogen atoms can accept protons under acidic conditions, enhancing solubility in polar solvents .

Table 1: Acid-base reactivity

| Condition | Product Formed | Solubility Change |

|---|---|---|

| pH < 3 | Protonated triazole rings | Increased in HCl |

| pH 7–9 | Carboxylate anion + neutral triazole | Water-soluble |

| pH > 10 | Fully deprotonated triazoles | Insoluble precipitate |

Esterification and Hydrolysis

The carboxylic acid moiety undergoes typical nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters, enhancing lipophilicity.

-

Hydrolysis : The ester derivatives revert to the parent acid in aqueous basic conditions (e.g., KOH) .

Reaction Example :

Coordination Chemistry

The triazole rings act as ligands for metal ions, forming stable complexes:

-

Cu(II) Complexation : Binds via N2 and N4 positions of triazoles, confirmed by UV-Vis and FT-IR spectroscopy.

-

Zn(II) Interaction : Forms tetrahedral complexes with potential bioactivity.

Table 2: Metal complex stability constants

| Metal Ion | Log K (Stability Constant) | Geometry |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Square planar |

| Zn²⁺ | 6.7 ± 0.2 | Tetrahedral |

Enzyme-Targeted Reactivity

The compound inhibits histone deacetylases (HDACs) through:

-

Zinc Chelation : The hydroxyl and carboxyl groups coordinate with Zn²⁺ in HDAC active sites .

-

π-π Stacking : Triazole rings interact with aromatic residues (e.g., Phe-205 in HDAC8) .

Key Structural Contributions :

-

Hydrogen bonding with catalytic tyrosine residues stabilizes inhibition.

Oxidative Degradation

Exposure to strong oxidants (e.g., H₂O₂) cleaves the triazole rings:

-

Pathway : Initial hydroxyl radical attack at C5 of triazole, leading to ring opening and formation of nitriles .

Degradation Products :

-

Glyoxylic acid (from acetic acid moiety)

-

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

-

Ammonium chloride

Functional Group Transformations

| Reaction Type | Reagents | Products |

|---|---|---|

| Acetylation | Acetic anhydride | Acetylated hydroxyl group |

| Sulfonation | SO₃/H₂SO₄ | Triazole-sulfonic acid derivatives |

| N-Alkylation | CH₃I/K₂CO₃ | Quaternary triazolium salts |

Stability Under Physiological Conditions

Half-Life Data :

Comparative Reactivity of Triazole Derivatives

Table 3: Reactivity trends in triazoles

| Compound | Electrophilic Substitution | Metal Binding |

|---|---|---|

| 1-Methyl-1H-1,2,4-triazole | Low | Moderate |

| Target compound | High (dual triazole sites) | Strong |

| 3-Amino-1-methyl-1H-1,2,4-triazole | Moderate | Weak |

Scientific Research Applications

2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial effects by disrupting the metabolic processes of microorganisms . The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

2-(1H-1,2,4-Triazol-5-yl)acetic Acid Hydrochloride

Molecular Formula : C₄H₆ClN₃O₂

Molecular Weight : 163.56 g/mol

Key Differences :

- Contains a single triazole ring versus two in the target compound.

- Lacks the hydroxyl group and the second triazole substituent on the α-carbon.

- Simpler structure results in lower molecular weight and reduced steric hindrance.

Physicochemical Properties :

- The hydrochloride salt improves aqueous solubility compared to the free base.

- Lower thermal stability (melting point ~150–160°C) due to fewer intermolecular interactions.

Table 1. Structural and Physicochemical Comparison

| Property | 2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic Acid Hydrochloride | 2-(1H-1,2,4-Triazol-5-yl)acetic Acid Hydrochloride |

|---|---|---|

| Molecular Formula | C₉H₁₂ClN₆O₃ | C₄H₆ClN₃O₂ |

| Molecular Weight (g/mol) | 314.70 | 163.56 |

| Functional Groups | 2 triazoles, hydroxyl, carboxylic acid, HCl | 1 triazole, carboxylic acid, HCl |

| Solubility | Moderate in polar solvents (enhanced by HCl) | High in water and DMSO |

| Potential Applications | Antimicrobial, anticancer (inferred from bis-triazole analogs) | Intermediate for drug synthesis |

(2S,3S)-Methyl 7-Fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Key Differences :

- A complex quinoline derivative with a single triazole group.

- The triazole is part of a fused heterocyclic system, unlike the bis-triazole acetic acid backbone.

- Contains fluorinated aromatic rings, enhancing lipophilicity and target binding in therapeutic contexts.

Relevance :

- Patent data (EP2023) highlights the role of triazole substituents in improving metabolic stability and bioavailability in drug candidates .

- Demonstrates the versatility of 1-methyl-1H-1,2,4-triazol-5-yl groups in medicinal chemistry.

General Bis-Triazole Derivatives

- Enhanced Bioactivity: Bis-triazole compounds often exhibit superior antimicrobial potency compared to mono-substituted analogs due to increased hydrogen bonding and π-π stacking.

Biological Activity

2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is a synthetic compound characterized by its dual triazole structure and a hydroxyl-acetic acid moiety. Its unique configuration contributes to its significant biological activity, making it a subject of interest in pharmacological research.

- Molecular Formula : C₉H₁₂N₄O₂·HCl

- Molecular Weight : 274.66 g/mol

- Functional Groups : Hydroxyl, triazole, and carboxylic acid

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It can bind to enzymes and proteins, altering their activity and leading to diverse biological effects such as:

- Inhibition of microbial growth

- Modulation of cellular processes

Biological Activities

Research has highlighted several key areas where 2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride exhibits notable biological activities:

Antimicrobial Activity

Studies indicate that the compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For example, it exhibited IC50 values comparable to standard anticancer drugs in certain cell lines, indicating its potential utility in cancer therapy.

| Cell Line | IC50 Value (µg/mL) | Reference Compound |

|---|---|---|

| HCT-116 | 1.9 | Doxorubicin |

| MCF-7 | 2.3 | Doxorubicin |

Interaction with Biological Targets

The compound's interactions with specific molecular targets have been characterized through various studies:

- It binds effectively to certain enzymes involved in metabolic pathways.

- The binding affinity and inhibition constants have been measured, demonstrating its potential as a lead compound for drug development.

Case Studies

Several case studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound.

- Cytotoxicity Assessment : In another investigation focusing on cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways. The study utilized flow cytometry to measure apoptotic cells following treatment.

- Mechanistic Studies : Research involving molecular docking simulations provided insights into the binding modes of the compound with target proteins. These simulations revealed key interactions that underpin its biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting with 1-methyl-1H-1,2,4-triazole derivatives. A common approach is the condensation of 1-methyl-1H-1,2,4-triazol-5-yl Grignard reagents with chloroacetic acid derivatives under anhydrous conditions, followed by hydrolysis and HCl salt formation. Evidence from analogous triazole-acetic acid syntheses (e.g., hydrazide coupling in ethanol under reflux) suggests optimizing stoichiometry and reaction time to minimize side products like unreacted intermediates or overalkylated species .

- Data Consideration : Yields range from 40–70% depending on purification methods (e.g., recrystallization vs. column chromatography). Purity ≥95% is achievable via repeated washing with ethanol/water mixtures .

Q. How is the crystal structure of this compound resolved, and which software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement due to its robust handling of hydrogen bonding and disorder in triazole rings. For visualization, ORTEP-3 provides clear thermal ellipsoid representations .

- Data Contradictions : Discrepancies in bond lengths (e.g., C–N in triazole rings) between experimental and theoretical models may arise; refine using restraints on similar fragments from validated structures .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

- Methodology :

- NMR : and NMR to confirm substitution patterns (e.g., methyl groups at δ ~3.8 ppm, triazole protons at δ ~8.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 311.08).

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., Cl% ~11.4%).

Advanced Research Questions

Q. How does the compound’s coordination chemistry with metal ions influence its potential applications in catalysis or biomedicine?

- Methodology : Explore metal-ligand interactions via UV-Vis titration (e.g., with Cu or Fe) and conduct DFT calculations (e.g., Gaussian09) to predict binding modes. The bis-triazole moiety likely acts as a bidentate ligand, forming stable 5-membered chelate rings. Compare stability constants with analogous acetic acid derivatives .

- Challenges : Competing protonation of the hydroxyl group at low pH may reduce metal-binding efficiency; use buffered solutions (pH 6–8) for optimal coordination .

Q. What strategies mitigate discrepancies between computational and experimental solubility/stability data?

- Methodology :

- Solubility : Experimental determination in DMSO/HO mixtures (e.g., 25 mg/mL in 10% DMSO) vs. COSMO-RS simulations. Adjust computational parameters (e.g., dielectric constant) to match experimental conditions.

- Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Hydrolysis of the acetic acid moiety is a key degradation pathway; lyophilization improves long-term storage .

Q. How can co-crystallization with pharmaceutically relevant counterions enhance bioavailability?

- Methodology : Screen co-formers (e.g., succinic acid, nicotinamide) using slurry or grinding methods. Analyze co-crystals via PXRD and DSC to confirm formation. Evidence from patent literature suggests improved solubility via co-crystals with carboxylate anions .

- Data Interpretation : Compare dissolution rates of the hydrochloride salt vs. co-crystals in simulated gastric fluid (pH 1.2).

Methodological Considerations Table

Contradictions and Resolutions

- Synthetic Route Variability : Hydrazide coupling () may yield lower purity than Grignard approaches (patent data in ). Resolve via orthogonal purification (e.g., preparative HPLC).

- Computational vs. Experimental Solubility : Adjust COSMO-RS parameters to account for ionic strength effects in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.